molecular formula C13H18N2O4 B15298793 5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid

5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid

Cat. No.: B15298793
M. Wt: 266.29 g/mol
InChI Key: GTLDCWRZGQFIGU-UHFFFAOYSA-N
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Description

5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and an aminoethyl group protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid is unique due to its specific structure, which includes a pyridine ring and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-7-6-9-4-5-10(11(16)17)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

GTLDCWRZGQFIGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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